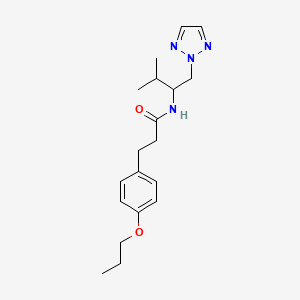

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids.

Scientific Research Applications

Mass Spectral Analysis and Structural Elucidation

The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical. These findings provide insights into the structural elucidation of similar compounds through mass spectrometry, aiding in the understanding of their chemical behavior and potential applications in analytical chemistry (Mallen, Cort, & Cockerill, 1979).

Novel Bi-Triazole Precursors

The synthesis of new bi-triazole precursors, such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, demonstrates the compound's relevance in creating novel chemical structures. These precursors are synthesized in steps from basic compounds, with the chemical structures established through spectroscopy and elemental analysis. This application highlights the compound's role in advancing synthetic chemistry and the development of new materials with potential industrial and pharmaceutical uses (Hajib et al., 2022).

Pesticide Interaction and Hybrid Residue Formation

The interaction between certain herbicides and compounds with similar structural features to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide results in the formation of unexpected residues in the soil. This research provides valuable information for environmental chemistry, specifically in understanding how chemical interactions in the environment can lead to the formation of new compounds, potentially affecting ecosystem health and pesticide efficacy (Bartha, 1969).

Antifungal and Antitumor Applications

The synthesis and evaluation of 1,2,3-triazole derivatives for their in vitro antifungal activity against Candida strains suggest potential biomedical applications. The identification of compounds with significant antifungal profiles indicates the chemical's utility in developing new antifungal agents, highlighting its importance in addressing increasing antifungal resistance (Lima-Neto et al., 2012).

Antimicrobial and Anticancer Activity

The arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, synthesized from related compounds, exhibit antimicrobial and antifungal activities. The cyclization of thiocyanatoamides to produce substituted thiazoles and their subsequent testing for biological activity underscores the compound's potential in creating new antimicrobial agents, which could be critical in the fight against drug-resistant bacterial and fungal infections (Baranovskyi et al., 2018).

properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(4-propoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-4-13-25-17-8-5-16(6-9-17)7-10-19(24)22-18(15(2)3)14-23-20-11-12-21-23/h5-6,8-9,11-12,15,18H,4,7,10,13-14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEUFKYPHJQFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2450828.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2450831.png)

![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)

![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)

![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)